

A Comparative Analysis of Docosane and Eicosane: Thermal Properties for Advanced Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Docosane*

Cat. No.: *B166348*

[Get Quote](#)

For Immediate Release

This guide presents a detailed comparative study of the thermal properties of **docosane** (n-C₂₂H₄₆) and eicosane (n-C₂₀H₄₂), two long-chain alkanes with significant potential in various scientific and industrial applications, including as phase change materials (PCMs) for thermal energy storage. This document provides researchers, scientists, and drug development professionals with a concise summary of their key thermal characteristics, supported by experimental data.

Introduction

Docosane and eicosane are saturated hydrocarbons that exhibit distinct thermal behaviors due to the difference in their alkyl chain length. These differences, particularly in melting point and latent heat of fusion, are critical for their application in areas requiring precise thermal management. Eicosane, with its melting point near physiological temperatures, is a candidate for biomedical applications, while **docosane**'s higher melting point makes it suitable for applications requiring thermal energy storage at moderately elevated temperatures[1].

Quantitative Data Summary

The thermal properties of **docosane** and eicosane are summarized in the table below. The data has been compiled from various experimental sources to provide a reliable basis for

comparison.

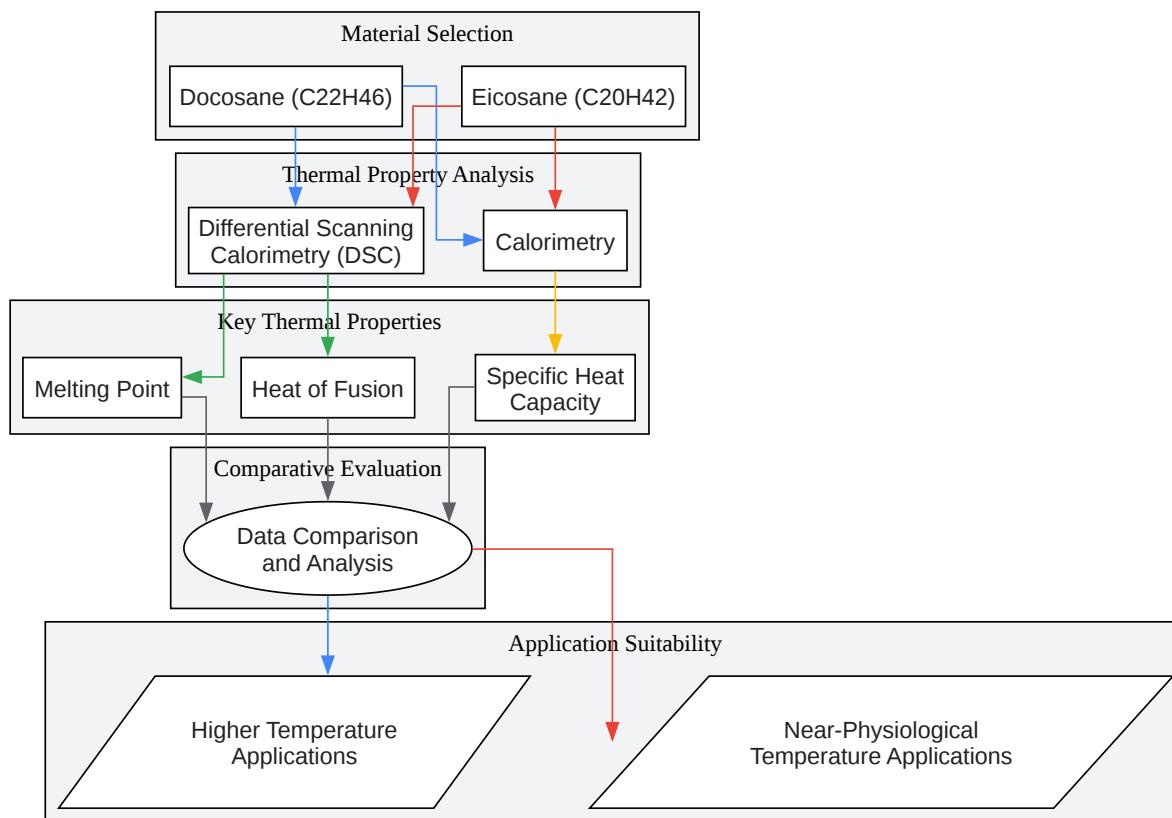
Property	Docosane (C ₂₂ H ₄₆)	Eicosane (C ₂₀ H ₄₂)	Units
Molecular Weight	310.60	282.55	g/mol
Melting Point	42-45 °C (lit.)	36 to 38 °C[2]	°C
Boiling Point	369 °C (lit.)	343.1 °C[2]	°C
Heat of Fusion	47.84 - 78.50[3][4]	67.8 - 70.9[5][6]	kJ/mol
Specific Heat Capacity (Solid)	468 J/mol·K at 300 K[7]	602.5 J/mol·K at 279.1 K[8]	J/mol·K
Specific Heat Capacity (Liquid)	739 J/mol·K at 353 K[7]	664 J/mol·K at 325 K[9]	J/mol·K
Density (Solid)	0.794 g/cm ³ at 20 °C	0.788 g/cm ³ at 20°C[10]	g/cm ³

Experimental Protocols

The determination of the thermal properties of **docosane** and eicosane relies on established thermal analysis techniques. The following provides an overview of the methodologies used to obtain the data presented.

Differential Scanning Calorimetry (DSC): This is a primary technique for determining the melting point and latent heat of fusion of materials like **docosane** and eicosane[1].

- Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. When the sample undergoes a phase transition, such as melting, it will absorb (endothermic) or release (exothermic) heat, resulting in a measurable difference in heat flow relative to the reference.
- Methodology:
 - A small, precisely weighed sample of **docosane** or eicosane is hermetically sealed in an aluminum pan.


- An empty sealed pan is used as a reference.
- The sample and reference pans are placed in the DSC instrument and heated at a constant rate over a defined temperature range that encompasses the melting point.
- The heat flow to the sample is monitored and plotted against temperature. The peak of the resulting curve indicates the melting point, and the area under the peak corresponds to the heat of fusion.

Calorimetry: The specific heat capacity of the alkanes in both their solid and liquid states is determined using calorimetry.

- Principle: This method involves measuring the amount of heat absorbed or released by a substance when its temperature changes.
- Methodology:
 - A known mass of the alkane is placed in a calorimeter.
 - A measured amount of heat is supplied to the sample, and the resulting temperature change is recorded.
 - The specific heat capacity is calculated using the formula: $c = Q / (m\Delta T)$, where c is the specific heat capacity, Q is the heat added, m is the mass of the sample, and ΔT is the change in temperature.

Comparative Workflow

The logical workflow for comparing the thermal properties of **docosane** and eicosane is illustrated in the diagram below. This process ensures a systematic evaluation of their potential for specific applications.

[Click to download full resolution via product page](#)

Workflow for comparing the thermal properties of **docosane** and **eicosane**.

Conclusion

The choice between **docosane** and eicosane for a specific application is dictated by their distinct thermal properties. Eicosane's lower melting point makes it a strong candidate for applications requiring thermal regulation near body temperature, such as in drug delivery.

systems[1]. In contrast, **docosane**'s higher melting point and significant heat of fusion are advantageous for thermal energy storage in applications operating at moderately elevated temperatures. Both alkanes exhibit the characteristic chemical stability of paraffins, making them reliable materials for long-term use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Eicosane - Wikipedia [en.wikipedia.org]
- 3. Docosane (CAS 629-97-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Docosane [webbook.nist.gov]
- 5. Eicosane (CAS 112-95-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Eicosane [webbook.nist.gov]
- 7. Docosane [webbook.nist.gov]
- 8. Eicosane [webbook.nist.gov]
- 9. Eicosane [webbook.nist.gov]
- 10. webqc.org [webqc.org]
- To cite this document: BenchChem. [A Comparative Analysis of Docosane and Eicosane: Thermal Properties for Advanced Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166348#docosane-versus-eicosane-a-comparative-study-of-thermal-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com